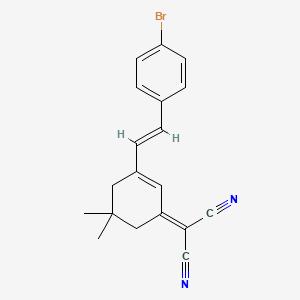
2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is an organic compound characterized by its complex structure, which includes a bromostyryl group and a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromostyryl Intermediate: This step involves the bromination of styrene to form 4-bromostyrene.
Cyclohexene Derivative Formation: The 4-bromostyrene is then reacted with a cyclohexene derivative under specific conditions to form the desired intermediate.
Malononitrile Addition: Finally, the intermediate is reacted with malononitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile involves its interaction with specific molecular targets. The bromostyryl group can participate in π-π stacking interactions, while the malononitrile moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-Bromostyryl)-3-fluorobenzene
- 9,10-bis(4-bromostyryl)anthracene
Uniqueness
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is unique due to its combination of a bromostyryl group with a cyclohexene and malononitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics.
Propiedades
Fórmula molecular |
C19H17BrN2 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-[3-[(E)-2-(4-bromophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H17BrN2/c1-19(2)10-15(9-16(11-19)17(12-21)13-22)4-3-14-5-7-18(20)8-6-14/h3-9H,10-11H2,1-2H3/b4-3+ |
Clave InChI |
PXNQOCCAATUZBV-ONEGZZNKSA-N |
SMILES isomérico |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)Br)C |
SMILES canónico |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
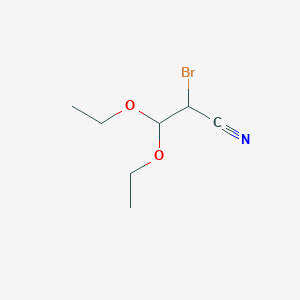
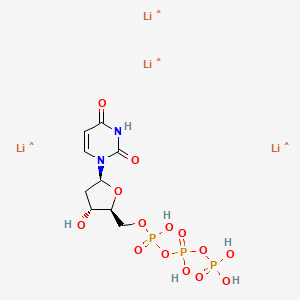
![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)

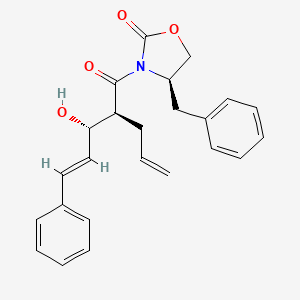
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)
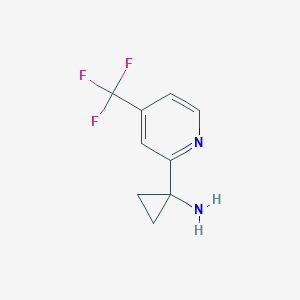

![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
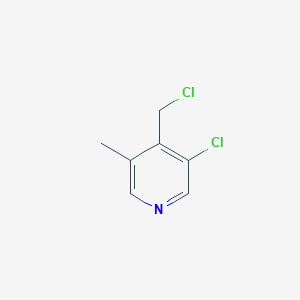
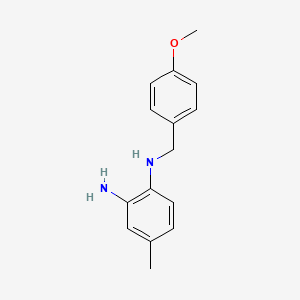
![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)
